
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods often utilize microwave-assisted synthesis to achieve higher yields and faster reaction times .
Análisis De Reacciones Químicas
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like DMSO, catalysts such as triethylamine, and elevated temperatures . Major products formed from these reactions include substituted benzothiophenes and aminothiophene derivatives .
Aplicaciones Científicas De Investigación
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives are known to interact with voltage-gated sodium channels, which can lead to their use as anesthetics . The compound may also inhibit certain enzymes or receptors, contributing to its biological effects .
Comparación Con Compuestos Similares
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride can be compared with other similar compounds, such as:
3-Methylbenzothiophene: This compound has a similar structure but lacks the N-methyl and ethylamine groups.
Benzo(b)thiophene: The parent compound without any substituents.
Articaine: A benzothiophene derivative used as a dental anesthetic.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
23799-81-7 |
|---|---|
Fórmula molecular |
C11H14ClNS |
Peso molecular |
227.75 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-3-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C11H13NS.ClH/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11;/h2-5,8,12H,6-7H2,1H3;1H |
Clave InChI |
OHLZZEKYKPXYPS-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CSC2=CC=CC=C21.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


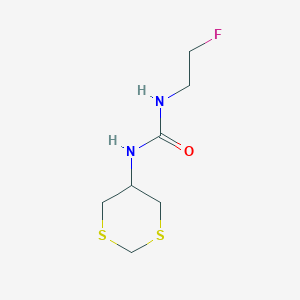

![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
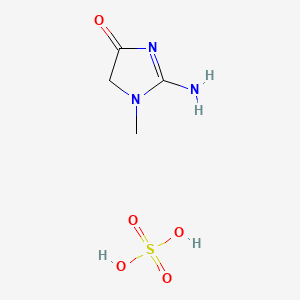
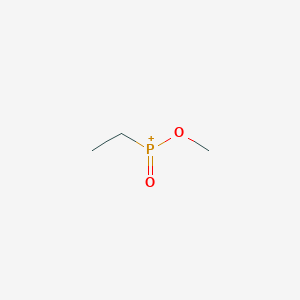
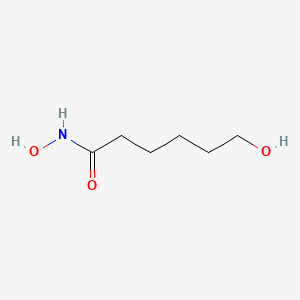
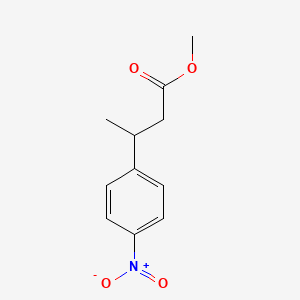
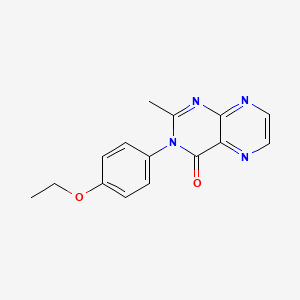
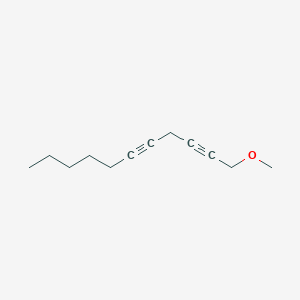
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
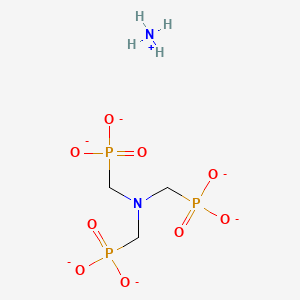
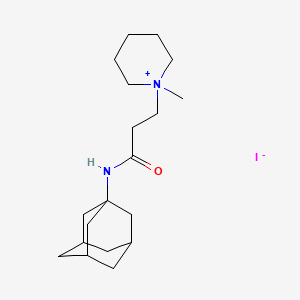
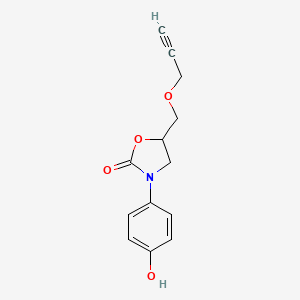
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
